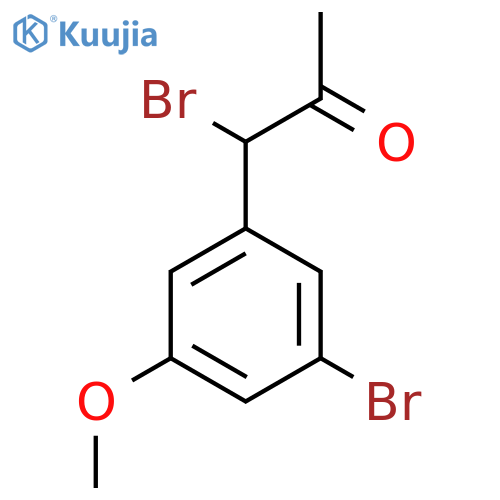Cas no 1803885-34-8 (1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one)

1803885-34-8 structure
商品名:1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one
CAS番号:1803885-34-8
MF:C10H10Br2O2
メガワット:321.993201732636
CID:4978787
1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one
-
- インチ: 1S/C10H10Br2O2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,1-2H3
- InChIKey: XLTWZFCGGMPSDE-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=C(C=C(C=1)OC)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26.3
1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014402-1g |
1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one |
1803885-34-8 | 97% | 1g |
1,475.10 USD | 2021-06-25 |
1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
1803885-34-8 (1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one) 関連製品
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
